Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a tertiary phosphine compound characterized by its unique structure, which includes a 1,3-dioxolane ring and a phenyl moiety. Its chemical formula is , and it is recognized for its steric and electronic properties that enhance its reactivity in various chemical processes. This compound is primarily used as a ligand in organometallic chemistry and catalysis due to its ability to stabilize metal complexes and facilitate various reactions .
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and various electrophiles for substitution reactions. Controlled temperatures and inert atmospheres are typically maintained to prevent degradation during these processes.
While specific biological activity data for di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is limited, phosphines generally exhibit interesting biological properties. Some phosphine derivatives have been studied for their potential anti-cancer activities and as inhibitors of certain enzymes. The unique structure of this compound may contribute to its interaction with biological systems, although further studies are required to elucidate its specific biological effects .
The synthesis of di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves the reaction of chlorophosphines with organometallic reagents under controlled conditions. Key steps include:
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several applications:
Interaction studies involving di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine primarily focus on its role as a ligand in metal complexes. These studies reveal how the steric bulk and electronic properties of the phosphine affect the reactivity and selectivity of metal-catalyzed reactions. For instance, variations in substituents on the phosphine can significantly influence catalytic performance in cross-coupling reactions .
Several compounds share structural similarities with di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine:
Compound Name | Structure | Unique Features |
---|---|---|
Di-tert-butyl(2,4,6-triisopropyl-3-methoxy-6-methylbiphenyl-2-yl)phosphine | Tertiary phosphine with complex substituents | Enhanced steric hindrance |
Di-tert-butyl malonate | Ester derivative | Used in synthetic chemistry |
1,4-Di-tert-butyl-2,5-dimethoxybenzene | Aromatic compound | Exhibits different reactivity patterns |
Uniqueness: Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine stands out due to the presence of the 1,3-dioxolane moiety. This feature imparts distinct steric and electronic properties that enhance its utility in catalytic applications compared to other tertiary phosphines .
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine represents a tertiary organophosphine compound with a complex structural framework incorporating both phosphorus-containing and heterocyclic components [1]. The International Union of Pure and Applied Chemistry name for this compound is ditert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane, following the established principles for phosphorus-containing organic compounds [1] [2]. The compound is also known by several synonymous names including 2-(2-Di-tert-butylphosphinophenyl)-2-methyl-1,3-dioxolane and Bis(1,1-dimethylethyl)[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]-phosphine [5] [14].
The nomenclature follows the systematic approach established by the International Union of Pure and Applied Chemistry for organophosphorus compounds, where the phosphine portion is designated as the parent structure with appropriate substituent prefixes [8]. The compound's Chemical Abstracts Service registry number is 1202864-99-0, providing a unique identifier for this specific molecular entity [1] [2]. Alternative commercial designations include 2′-(Di-tert-butylphosphino)acetophenone ethylene ketal, reflecting its structural relationship to acetophenone derivatives protected with ethylene glycol [5] [14].
The molecular formula of Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is C₁₈H₂₉O₂P, with a molecular weight of 308.4 grams per mole [1] [14]. The compound's structure incorporates several distinct functional groups: two tert-butyl substituents attached to phosphorus, a phenyl ring system, and a 1,3-dioxolane ring bearing a methyl substituent [1]. The Simplified Molecular-Input Line-Entry System representation is CC1(OCCO1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C, providing a linear notation for the molecular structure [1] [14].
The International Chemical Identifier for this compound is InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3, which uniquely describes the molecular connectivity and hydrogen atom positions [1] [5]. The corresponding International Chemical Identifier Key is QXUUTILKIBBBDF-UHFFFAOYSA-N, serving as a hashed version of the full International Chemical Identifier string [1] [5].
As a tertiary phosphine, Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine belongs to the class of organophosphorus compounds with the general formula PR₃, where three organic substituents are bonded to a central phosphorus atom [7] [9]. The phosphorus center adopts a pyramidal geometry, consistent with the general structural principles of tertiary phosphines [18]. The compound exhibits the characteristic properties of phosphine ligands, including the ability to function as a two-electron donor through the lone pair on phosphorus [9] [24].
The tert-butyl groups attached to phosphorus provide significant steric bulk, which influences the compound's coordination behavior and reactivity patterns [9] [22]. These bulky substituents are expected to result in a relatively large Tolman cone angle, a parameter that quantifies the steric hindrance around the phosphorus center [20] [21]. The electronic properties of the phosphine are modulated by the nature of the substituents, with the tert-butyl groups providing electron-donating character through their inductive effects [9] [25].
The 1,3-dioxolane moiety in Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine represents a five-membered heterocyclic ring containing two oxygen atoms in the 1 and 3 positions [10] [19]. This structural feature is commonly employed as a protecting group for carbonyl compounds, formed through the acetalization of aldehydes or ketalization of ketones with ethylene glycol [10]. The 2-methyl substitution on the dioxolane ring indicates that the original carbonyl precursor was likely acetophenone or a related methyl ketone [10] [30].
The dioxolane ring adopts a puckered conformation to minimize ring strain, with the substituents preferentially occupying equatorial-like positions [10]. The presence of this heterocyclic system contributes to the overall molecular complexity and may influence the compound's solubility characteristics and coordination behavior [13]. The ethylene bridge within the dioxolane structure (represented by the -OCH₂CH₂O- fragment) provides conformational flexibility while maintaining the protective function of the acetal linkage [10] [19].
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₉O₂P | [1] [14] |
Molecular Weight | 308.4 g/mol | [1] [14] |
Chemical Abstracts Service Number | 1202864-99-0 | [1] [2] |
European Community Number | 693-628-5 | [2] [5] |
Melting Point Range | 85-89°C | [5] [14] |
Physical State | Solid | [5] [14] |
Appearance | White to light brown powder | [5] |
Purity (typical) | 97% | [2] [5] |
The phosphorus center in Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is not a stereocenter due to the presence of two identical tert-butyl substituents [7]. However, the overall molecular structure exhibits conformational complexity arising from the rotation around single bonds, particularly the phosphorus-carbon bond connecting to the phenyl ring and the bond linking the phenyl ring to the dioxolane moiety [22]. The 2-methyl substitution on the dioxolane ring does not create additional stereocenters, as the carbon bearing the methyl group is also bonded to two oxygen atoms of the ring system [10].
The conformational preferences of the molecule are influenced by steric interactions between the bulky tert-butyl groups and the aromatic ring system, as well as potential intramolecular interactions involving the dioxolane oxygen atoms [22]. These conformational factors are important considerations for understanding the compound's behavior as a ligand in coordination complexes and its reactivity in various chemical transformations [21] [22].
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine can be structurally compared to other tertiary phosphines commonly used in organometallic chemistry and catalysis [9] [24]. The presence of the dioxolane-substituted phenyl group distinguishes it from simpler phosphines such as triphenylphosphine or tri-tert-butylphosphine [9]. The compound shares structural similarities with other functionalized arylphosphines that have been developed for specialized applications in catalysis and ligand design [21] [24].